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Introduction
The dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function

of nucleosides during solid-phase oligonucleotide synthesis. Its acid-lability allows for its

removal at each cycle of synthesis to enable the coupling of the next phosphoramidite. For

many applications, particularly those involving subsequent enzymatic reactions or purification

strategies that do not rely on the hydrophobicity of the DMT group, its final removal from the

synthetic DNA is a critical step. This document provides a detailed protocol for the manual

detritylation of synthetic DNA, along with application notes discussing the chemistry, potential

side reactions, and considerations for choosing the appropriate detritylation reagent.

Chemistry of Detritylation
The detritylation reaction involves the acid-catalyzed cleavage of the ether linkage between the

5'-hydroxyl group of the terminal nucleoside and the DMT group. The resulting products are the
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DNA oligonucleotide with a free 5'-hydroxyl group and a brightly colored dimethoxytrityl cation

(DMT+), which can be spectrophotometrically quantified to monitor synthesis efficiency.

Data Presentation: Comparison of Detritylation
Reagents
The choice of acid for detritylation is a balance between the efficiency of DMT group removal

and the potential for undesirable side reactions, most notably depurination. Depurination is the

acid-catalyzed cleavage of the N-glycosidic bond between a purine base (adenine or guanine)

and the deoxyribose sugar, leading to the formation of an abasic site and subsequent chain

cleavage under basic conditions. The following table summarizes kinetic data for commonly

used detritylation acids, highlighting the trade-off between reaction speed and the risk of

depurination.[1][2][3]
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Detritylatio
n Reagent

Concentrati
on

Depurinatio
n Half-life
(dA)

99%
Detritylatio
n Time
(Dimer)

99%
Detritylatio
n Time (17-
mer)

Key
Considerati
ons

Dichloroaceti

c Acid (DCA)

3% in

Dichlorometh

ane

~77 minutes ~1.5 minutes ~3 minutes

A good

balance

between

detritylation

efficiency and

minimizing

depurination.

[1][2][3]

Dichloroaceti

c Acid (DCA)

15% in

Dichlorometh

ane

~26 minutes ~1 minute ~2 minutes

Faster

detritylation

but with a

significantly

increased

rate of

depurination.

[1][3]

Trichloroaceti

c Acid (TCA)

3% in

Dichlorometh

ane

~19 minutes ~1 minute ~1.5 minutes

Very rapid

detritylation

but poses the

highest risk of

depurination

among the

common

reagents.[1]

[2][3]

80% Acetic

Acid

80% in Water Not typically

measured in

this context

~20-30

minutes

~20-30

minutes

A mild and

convenient

reagent for

manual

detritylation,

with a very
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low risk of

depurination.

[4][5]

Experimental Protocols
Protocol 1: Manual Detritylation using 80% Acetic Acid
This protocol is suitable for routine manual detritylation of synthetic DNA and is particularly

recommended when minimizing depurination is a primary concern.

Materials:

Dried synthetic oligonucleotide (DMT-on)

80% Acetic Acid (v/v) in nuclease-free water

Nuclease-free water

3 M Sodium Acetate, pH 5.2

Cold absolute ethanol (100%) or isopropanol

Microcentrifuge tubes

Microcentrifuge

Pipettors and nuclease-free tips

Lyophilizer or vacuum concentrator

Procedure:

Resuspend the Oligonucleotide: Dissolve the dried DMT-on oligonucleotide in an appropriate

volume of 80% acetic acid. A common starting point is 100 µL of 80% acetic acid per 1 OD of

oligonucleotide.
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Incubation: Vortex the sample briefly to ensure complete dissolution. Incubate at room

temperature for 20-30 minutes. The solution should turn a distinct orange color due to the

formation of the DMT cation.

Quenching and Precipitation:

Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, to the detritylation reaction.

Add 3 volumes of cold absolute ethanol or isopropanol.

Vortex briefly to mix.

Precipitation: Incubate the tube at -20°C or -80°C for at least 30 minutes to precipitate the

DNA.

Pelleting the DNA: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes

at 4°C to pellet the DNA.

Washing the Pellet: Carefully decant the supernatant, which contains the cleaved DMT

group. Wash the pellet with 500 µL of cold 70% ethanol to remove residual salts.

Drying the Pellet: Centrifuge again for 5-10 minutes, carefully remove the supernatant, and

air-dry the pellet or use a vacuum concentrator to remove all traces of ethanol.

Resuspension: Resuspend the detritylated DNA pellet in the desired volume of nuclease-free

water or buffer.

Protocol 2: Post-Purification Detritylation (e.g., after RP-
HPLC)
This protocol is designed for oligonucleotides that have been purified with the DMT group on,

for example, by reverse-phase HPLC.

Materials:

Lyophilized, purified DMT-on oligonucleotide

80% Acetic Acid (v/v) in nuclease-free water
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Nuclease-free water

Lyophilizer or vacuum concentrator

Procedure:

Dissolution: Dissolve the lyophilized DMT-on oligonucleotide in 200-500 µL of 80% acetic

acid.[5]

Incubation: Let the solution stand at room temperature for 20 minutes.[5]

Removal of Acetic Acid: Lyophilize the sample to dryness. To ensure complete removal of the

acetic acid, the sample can be re-dissolved in nuclease-free water and lyophilized again.

Desalting (Optional but Recommended): The hydrolyzed DMT group and any remaining salts

can be removed by methods such as ethanol precipitation (as described in Protocol 1) or by

using a desalting column.[5]

Resuspension: Resuspend the final detritylated and desalted DNA in the desired volume of

nuclease-free water or buffer.

Mandatory Visualizations
Experimental Workflow for Manual Detritylation
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Start:
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Wash Pellet with 70% EtOH

Centrifuge to Pellet DNA

Dry the DNA Pellet

Resuspend in Water/Buffer

End:
Detritylated DNA
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Caption: Workflow for manual detritylation of synthetic DNA.
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Signaling Pathway of Acid-Catalyzed Detritylation
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Caption: Mechanism of acid-catalyzed detritylation of DNA.

Troubleshooting
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Issue Possible Cause Recommendation

Low DNA recovery after

precipitation
Incomplete precipitation.

For short oligonucleotides

(<15-20 bases), use

isopropanol instead of ethanol

for more efficient precipitation.

[5] Ensure the precipitation is

carried out at a low

temperature for a sufficient

duration.

Pellet loss during washing.

Be careful when decanting the

supernatant. Leave a small

amount of liquid behind and

remove it with a pipette.

Incomplete detritylation

(residual DMT group)

Insufficient incubation time or

acid concentration.

Ensure the full 20-30 minute

incubation with 80% acetic

acid. For stubborn cases, a

slightly longer incubation may

be necessary, but be mindful of

the potential for depurination

with stronger acids.

Inefficient mixing.

Ensure the oligonucleotide is

fully dissolved in the acetic

acid solution by vortexing.

Degraded DNA (shorter

fragments observed on a gel)

Depurination followed by

strand cleavage.

This is more of a concern with

stronger acids like TCA and

DCA.[1][2][3] If using these,

minimize the exposure time.

For sensitive sequences, stick

to the milder 80% acetic acid

protocol.

Nuclease contamination.

Use nuclease-free water,

tubes, and pipette tips

throughout the procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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